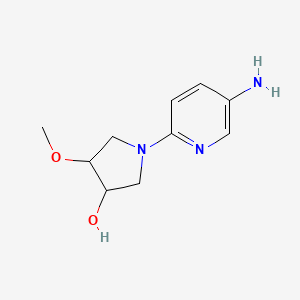

1-(5-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-(5-aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-15-9-6-13(5-8(9)14)10-3-2-7(11)4-12-10/h2-4,8-9,14H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDXKLSWPKJAGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1O)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A compound with a similar structure, tfap (n-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide), is known to selectively inhibit cyclooxygenase-1 (cox-1). COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes such as inflammation and pain.

Mode of Action

If we consider the similar compound tfap, it inhibits cox-1 by binding to the enzyme and preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Analysis

Biochemical Properties

1-(5-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase-1 (COX-1) as an inhibitor, with an IC50 value of 0.8 μM. This interaction suggests that this compound may influence inflammatory pathways by inhibiting COX-1 activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with COX-1 can lead to alterations in prostaglandin synthesis, which in turn affects cell signaling and inflammatory responses. Additionally, it may impact gene expression by modulating the activity of transcription factors involved in inflammatory pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a COX-1 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as room temperature and inert atmosphere

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory properties by inhibiting COX-1 activity. At higher doses, it may cause toxic or adverse effects, such as gastrointestinal irritation and renal toxicity, which are common side effects of COX-1 inhibitors. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its inhibition of COX-1 affects the metabolic flux of arachidonic acid, leading to reduced production of prostaglandins. Additionally, it may interact with other enzymes involved in the metabolism of xenobiotics, influencing the overall metabolic profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It is likely to be distributed to tissues where COX-1 is expressed, such as the gastrointestinal tract and kidneys. The compound’s localization and accumulation in these tissues can influence its therapeutic and adverse effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with COX-1 suggests that it may localize to the endoplasmic reticulum, where COX enzymes are typically found. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

1-(5-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol, with the CAS number 2098082-63-2, is a compound that has garnered interest for its potential biological activities, particularly in the field of cancer research. Its molecular formula is C10H15N3O2, and it has a molecular weight of approximately 209.24 g/mol .

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. In particular, research has demonstrated that this compound exhibits significant potency in inhibiting the growth of neuroblastoma and glioblastoma cells. The following key findings summarize its anticancer activity:

- Cytotoxicity : The compound has been shown to possess lethal concentrations (LC50) significantly lower than existing treatments, indicating its potential as a more effective therapeutic agent. For instance, in studies involving the U87 glioblastoma cell line, the LC50 was found to be approximately 200 nM, which is at least 15 times lower than that of some currently used drugs .

- Mechanism of Action : Flow cytometric analyses revealed that treatment with this compound leads to cell cycle arrest in the G2/M phase. This arrest is accompanied by morphological changes indicative of apoptosis, such as increased nuclear size and aberrant nuclei formation .

Table: Summary of Biological Activity

| Cell Line | LC50 (nM) | Effect on Cell Cycle | Morphological Changes |

|---|---|---|---|

| U87 | 200 | G2/M phase arrest | Giant cells with multiple nuclei |

| BE (neuroblastoma) | 18.9 | Significant G2/M arrest | Increased nuclear size heterogeneity |

| SK (glioblastoma) | >300 | Less pronounced G2/M arrest | Aberrant nuclear envelope disruption |

Combination Therapy

The compound has also been evaluated in combination with radiation therapy. The findings suggest that it enhances the effectiveness of radiotherapy, leading to improved survival rates in treated cells compared to those receiving radiation alone . Specifically, when combined with a 4-Gy dose of radiation, the compound significantly reduced cell reproductive integrity.

Case Studies and Research Findings

- Study on Neuroblastoma and Glioblastoma : A study published in Cancer Research indicated that this compound could serve as a novel theranostic agent due to its ability to deliver therapeutic radionuclides while also providing imaging capabilities. Its efficacy was particularly noted in chemoresistant cell lines .

- Mechanistic Insights : Further investigations into the mechanisms revealed that the compound induces apoptosis through the activation of specific cellular pathways associated with stress responses and cell cycle regulation .

- Potential for Drug Development : Given its promising results in preclinical models, there is ongoing research aimed at optimizing this compound for clinical applications, focusing on its pharmacokinetics and potential side effects .

Comparison with Similar Compounds

Structural Analysis of 1-(5-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol

The molecule comprises two key components:

- Pyrrolidine core : A five-membered saturated ring with a hydroxyl group at position 3 and a methoxy group at position 4. The hydroxyl group enhances hydrophilicity, while the methoxy group contributes to stereoelectronic effects.

This combination balances hydrophilic and lipophilic properties, making the compound suitable for interactions with biological targets requiring both polar and nonpolar contacts.

Comparison with Structural Analogs

Key analogs from the evidence are compared below:

Functional Group Impact on Physicochemical Properties

- Amino group (target compound): Enhances solubility and hydrogen-bonding capacity compared to halogenated analogs (e.g., bromo in , chloro in ).

- Methoxy group : Provides moderate electron-donating effects, influencing aromatic interactions. In the target compound, its position on pyrrolidine (vs. pyridine in ) may reduce steric hindrance.

- Hydroxyl group : Increases hydrophilicity but may reduce metabolic stability compared to propargyl alcohol derivatives ().

Preparation Methods

Synthetic Routes from Literature and Patents

While direct synthetic procedures for this exact compound are limited in publicly available literature, related synthetic methodologies can be inferred from analogous compounds and patent disclosures involving aminopyridine and methoxypyrrolidine derivatives.

Pyrrolidine Ring Construction and Functionalization:

The 4-methoxypyrrolidin-3-ol moiety can be synthesized by selective substitution on a pyrrolidine precursor. Typically, hydroxylation at the 3-position followed by methylation yields the 4-methoxy substituent. This may involve stereoselective ring formation or functional group interconversions using reagents like methanol under acidic or basic catalysis.Attachment of 5-Aminopyridin-2-yl Group:

The 5-aminopyridin-2-yl substituent is commonly introduced via nucleophilic substitution or cross-coupling reactions. For example, a halogenated pyrrolidine intermediate (e.g., 1-(2-halopyridin-5-yl)-4-methoxypyrrolidin-3-ol) can undergo amination or palladium-catalyzed coupling with an amine source to install the amino group at the 5-position of the pyridine ring.Amination of Pyridine Ring:

The amino group on the pyridine ring can be introduced through reduction of nitro precursors or direct amination reactions using reagents such as ammonia or amines under catalytic conditions.

Practical Preparation Example (Inferred)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Synthesis of 4-methoxypyrrolidin-3-ol | Starting from pyrrolidine, hydroxylation at C-3, followed by methylation at C-4. |

| 2 | Halogenation of pyridine at 2-position | Using halogenating agents (e.g., NBS, NCS) to prepare 2-halopyridine intermediate. |

| 3 | Nucleophilic substitution at pyrrolidine N | Coupling 4-methoxypyrrolidin-3-ol with 2-halopyridine derivative under basic or catalytic conditions. |

| 4 | Amination of 5-position on pyridine | Reduction of nitro group or direct amination to install amino group at 5-position. |

This general route aligns with synthetic strategies for related aminopyridine-pyrrolidine compounds described in patent CN1524859A and other heterocyclic synthesis literature.

Analytical and Purification Techniques

Chromatography:

Column chromatography is typically employed to purify intermediates and final products, ensuring removal of side products and unreacted starting materials.Spectroscopic Analysis:

Confirmation of structure is performed by NMR, MS, and IR spectroscopy, focusing on characteristic signals of the amino group, methoxy substituent, and pyrrolidine ring.

Summary Table of Preparation Methods

Q & A

Q. What are the recommended synthetic routes for 1-(5-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol, and how can reaction conditions be optimized?

A multi-step synthesis involving coupling reactions and protective group strategies is typically employed. For example, a pyridine-pyrrolidine scaffold can be synthesized via refluxing intermediates with chloranil in xylene (25–30 hours), followed by alkaline workup, solvent removal, and recrystallization from methanol to achieve purity >95% . Optimization may involve adjusting reaction time, temperature, or stoichiometry of reagents like chloranil to minimize side products.

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the aminopyridine and methoxy groups.

- HPLC with a C18 column (gradient elution: 0.1% TFA in water/acetonitrile) to assess purity.

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., calculated [M+H]+ = 224.2 g/mol).

- Polarimetry to determine enantiomeric excess if chirality is introduced during synthesis .

Q. What are the key safety considerations for handling this compound in the lab?

Based on structurally similar pyridine derivatives:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First Aid : In case of skin contact, wash immediately with water and remove contaminated clothing. For eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Contradictions may arise from tautomerism (amine-pyridine interactions) or residual solvents. Strategies include:

- Variable-temperature NMR to identify dynamic equilibria.

- 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations.

- TGA/DSC to rule out hydrate/solvate formation affecting crystallinity .

Q. How can researchers address low yields during scale-up of the synthesis?

Common issues include poor solubility of intermediates or side reactions. Mitigation steps:

- Solvent screening : Replace xylene with higher-boiling solvents (e.g., DMF) for better intermediate solubility.

- Catalyst optimization : Test Pd/C or Ni catalysts for coupling steps to improve efficiency.

- Process analytics : Use inline FTIR or PAT (Process Analytical Technology) to monitor reaction progression .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

- Bioisosteric replacement : Swap the methoxy group with ethoxy or halogen substituents.

- Fragment-based design : Modify the pyrrolidine ring (e.g., introduce sp³-hybridized carbons) to enhance metabolic stability.

- Pharmacophore mapping : Align derivatives with known kinase inhibitors (e.g., JAK2 or BTK) to identify critical binding motifs .

Q. How can stability issues (e.g., degradation in solution) be systematically investigated?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions.

- LC-MS/MS analysis to identify degradation products (e.g., demethylation of the methoxy group).

- Kinetic modeling to predict shelf-life under storage conditions (2–8°C, inert atmosphere) .

Methodological Notes

- Citations : Reference protocols from analogous compounds when direct data is unavailable (e.g., pyridine-pyrrolidine hybrids ).

- Data Validation : Cross-check computational predictions with experimental results (e.g., DFT vs. crystallographic data ).

- Safety Protocols : Align handling practices with REACH guidelines and SDS of structurally related aminopyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.